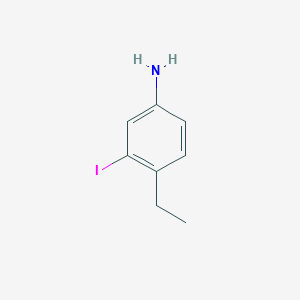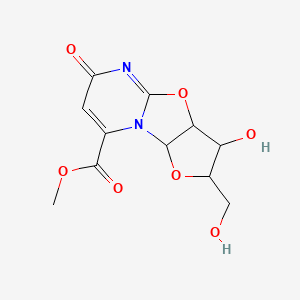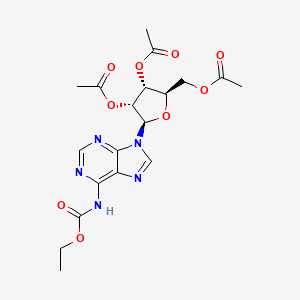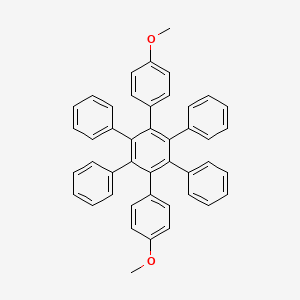
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple perfluorinated alkyl chains, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its resistance to heat, chemicals, and its ability to form stable films and coatings .
Métodos De Preparación
The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonyl compounds under specific conditions. One common method includes the use of perfluorononanol and perfluorohexanol as starting materials, which are reacted with phosgene or other carbonylating agents in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also include additional purification steps to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield perfluorinated alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and in the electronics industry for its insulating properties
Mecanismo De Acción
The mechanism by which 1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate exerts its effects is primarily related to its chemical structure. The perfluorinated alkyl chains provide significant hydrophobicity, which allows the compound to form stable films and coatings. These chains also contribute to the compound’s resistance to chemical and thermal degradation. The carbonate group can participate in various chemical reactions, enabling the compound to be used in diverse applications .
Comparación Con Compuestos Similares
1H,1H,9H-Perfluorononyl 1H,1H-perfluorohexyl carbonate can be compared to other similar fluorinated compounds, such as:
1H,1H,9H-Perfluorononyl acrylate: Used in polymer synthesis and coatings.
1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate: Similar in structure but with additional hydrogen atoms, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of perfluorinated alkyl chains and carbonate group, which imparts distinct chemical properties and makes it suitable for specialized applications .
Propiedades
Fórmula molecular |
C16H5F27O3 |
|---|---|
Peso molecular |
758.16 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C16H5F27O3/c17-3(18)7(23,24)10(29,30)13(35,36)14(37,38)11(31,32)8(25,26)5(19,20)1-45-4(44)46-2-6(21,22)9(27,28)12(33,34)15(39,40)16(41,42)43/h3H,1-2H2 |
Clave InChI |
FUUKSNSQDXKCHH-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)



![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)



